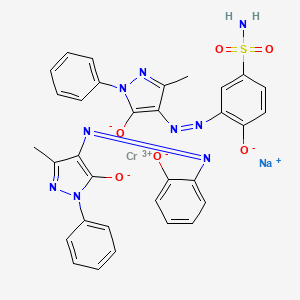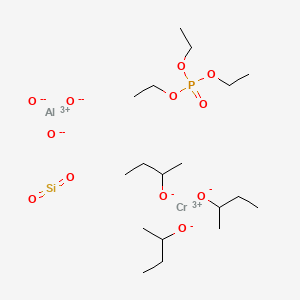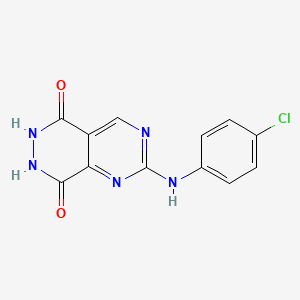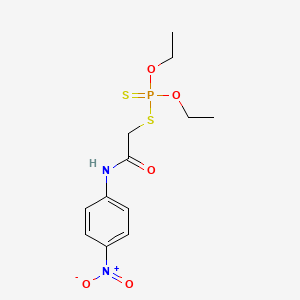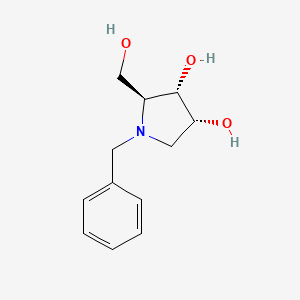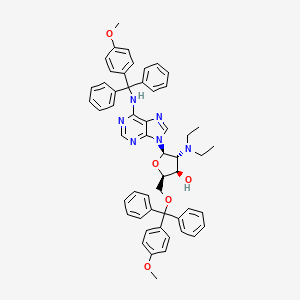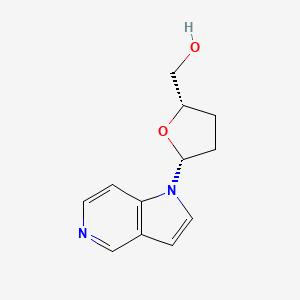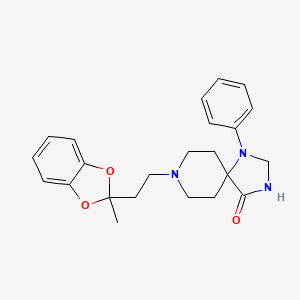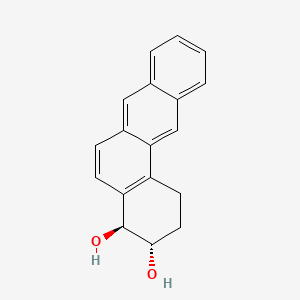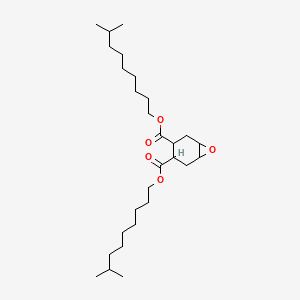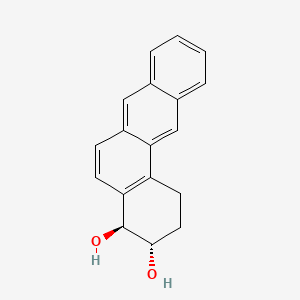
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benz(a)anthracene, which is known for its carcinogenic properties. This compound is of significant interest in the field of toxicology and environmental science due to its potential health impacts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- typically involves the dihydroxylation of benz(a)anthracene. This can be achieved through various methods, including:
Osmium Tetroxide (OsO4) Catalyzed Dihydroxylation: This method involves the use of OsO4 as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) to introduce hydroxyl groups at the 3,4-positions of benz(a)anthracene.
Potassium Permanganate (KMnO4) Oxidation: Another approach is the oxidation of benz(a)anthracene using KMnO4 under controlled conditions to yield the dihydrodiol product.
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications in research rather than commercial use. the methods mentioned above can be scaled up for larger batch synthesis if required.
化学反応の分析
Types of Reactions
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the diol to its corresponding hydrocarbon.
Substitution: Electrophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as OsO4, KMnO4, and hydrogen peroxide (H2O2) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions include epoxides, reduced hydrocarbons, and substituted aromatic compounds.
科学的研究の応用
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- is primarily used in scientific research to study its carcinogenic and mutagenic properties. It serves as a model compound to understand the metabolism and toxicological effects of PAHs. Research applications include:
Toxicology Studies: Investigating the compound’s role in inducing tumors and its interaction with DNA.
Environmental Science: Studying its presence and degradation in the environment.
Biochemistry: Exploring its metabolic pathways and the formation of reactive intermediates.
作用機序
The compound exerts its effects through metabolic activation. It is metabolized by cytochrome P450 enzymes to form reactive intermediates, such as diol epoxides, which can bind to DNA and cause mutations. These mutations can lead to carcinogenesis. The molecular targets include DNA, where the compound forms adducts, leading to genetic alterations.
類似化合物との比較
Similar Compounds
Benzo(a)pyrene: Another PAH with similar carcinogenic properties.
Chrysene: A structurally related PAH with known mutagenic effects.
Dibenz(a,h)anthracene: A PAH with high tumorigenic activity.
Uniqueness
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- is unique due to its specific dihydrodiol structure, which plays a crucial role in its metabolic activation and subsequent carcinogenicity. Its study helps in understanding the detailed mechanisms of PAH-induced carcinogenesis.
特性
CAS番号 |
60968-10-7 |
|---|---|
分子式 |
C18H16O2 |
分子量 |
264.3 g/mol |
IUPAC名 |
(3S,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C18H16O2/c19-17-8-7-14-15(18(17)20)6-5-13-9-11-3-1-2-4-12(11)10-16(13)14/h1-6,9-10,17-20H,7-8H2/t17-,18-/m0/s1 |
InChIキー |
TWMOMMCFHGETNT-ROUUACIJSA-N |
異性体SMILES |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)[C@@H]([C@H]1O)O |
正規SMILES |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)C(C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide](/img/structure/B12792565.png)


